molecular formula C9H11ClO B14122219 1-Chloro-3-(1-methoxyethyl)benzene

1-Chloro-3-(1-methoxyethyl)benzene

Cat. No.: B14122219
M. Wt: 170.63 g/mol
InChI Key: NKZSXGYWQGPAFH-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the 1 and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(1-methoxyethyl)benzene can be synthesized through several methods. One common method involves the electrophilic aromatic substitution reaction. In this process, benzene undergoes a reaction with chloromethoxyethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 3-(1-methoxyethyl)benzene.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: 3-(1-methoxyethyl)benzene.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

1-Chloro-3-(1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-methoxybenzene: Similar structure but lacks the methoxyethyl group.

    3-Chloroanisole: Another derivative of benzene with a chlorine and methoxy group.

    1-Chloro-2-(1-methoxyethyl)benzene: Similar compound with different substitution positions.

Uniqueness

1-Chloro-3-(1-methoxyethyl)benzene is unique due to the presence of both a chlorine atom and a methoxyethyl group at specific positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-chloro-3-(1-methoxyethyl)benzene

InChI

InChI=1S/C9H11ClO/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,1-2H3

InChI Key

NKZSXGYWQGPAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)OC

Origin of Product

United States

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